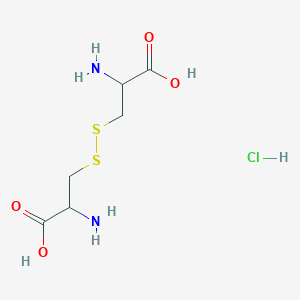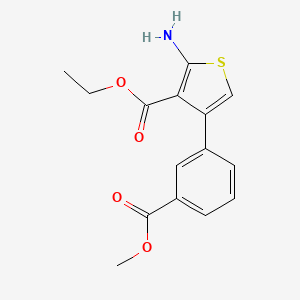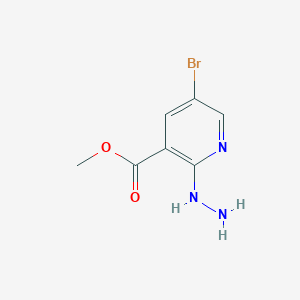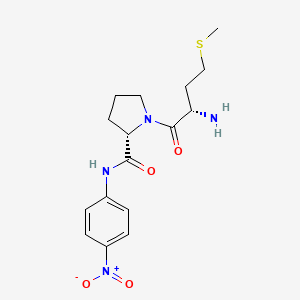
5-Chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features a thiophene ring substituted with a chloro group, a trifluoroethoxy group, and a carboxylic acid functional group.
- The compound’s structure is intriguing due to its combination of electron-withdrawing and electron-donating substituents, which can impact its reactivity and properties .
5-Chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid: (CAS No. 1774902-56-5) is a heterocyclic compound with the molecular formula .
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, similar thiophene carboxylic acids can be prepared via various methods, including cyclization reactions or direct functionalization of thiophene precursors.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for scientific purposes.
Analyse Chemischer Reaktionen
Reactivity: The compound likely undergoes typical reactions associated with thiophene carboxylic acids, such as nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: Reactions may involve bases, acids, or metal catalysts. For example, nucleophilic substitution could occur with amines or alkoxides.
Major Products: The specific products formed depend on reaction conditions, but derivatives with modified substituents on the thiophene ring are common.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) and potential pharmacological properties.
Medicine: Assessing its therapeutic potential, such as anti-inflammatory or antimicrobial effects.
Industry: Possible applications in materials science, including semiconductors or liquid crystals.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H4ClF3O3S |
|---|---|
Molekulargewicht |
260.62 g/mol |
IUPAC-Name |
5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClF3O3S/c8-4-1-3(5(15-4)6(12)13)14-2-7(9,10)11/h1H,2H2,(H,12,13) |
InChI-Schlüssel |
RGNZWFXPYRXLHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1OCC(F)(F)F)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


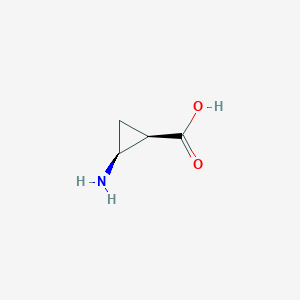
![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)


![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)


![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)
